2-Chloro-5-(chlorodifluoromethyl)pyridine

Catalog No.
S1934160
CAS No.
71701-84-3
M.F
C6H3Cl2F2N
M. Wt
197.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(chlorodifluoromethyl)pyridine

CAS Number

71701-84-3

Product Name

2-Chloro-5-(chlorodifluoromethyl)pyridine

IUPAC Name

2-chloro-5-[chloro(difluoro)methyl]pyridine

Molecular Formula

C6H3Cl2F2N

Molecular Weight

197.99 g/mol

InChI

InChI=1S/C6H3Cl2F2N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H

InChI Key

WXQQAFKXPWZPKW-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)Cl)Cl

Canonical SMILES

C1=CC(=NC=C1C(F)(F)Cl)Cl

Agrochemical Industry

Application Summary: Trifluoromethylpyridines, which can be synthesized using 2-Chloro-5-(chlorodifluoromethyl)pyridine as a key intermediate, are widely used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests .

Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names since the introduction of fluazifop-butyl . This suggests that these compounds have been effective in protecting crops from pests.

Pharmaceutical Industry

Application Summary: Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Synthesis of Trifluoromethylpyridines

Application Summary: 2-Chloro-5-(chlorodifluoromethyl)pyridine can be used in the synthesis of trifluoromethylpyridines . These compounds have a wide range of applications in various industries, including the agrochemical and pharmaceutical industries .

Methods of Application: Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase reactions can then be used to produce trifluoromethylpyridines .

Results or Outcomes: The development of trifluoromethylpyridines has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

2-Chloro-5-(chlorodifluoromethyl)pyridine is a heterocyclic organic compound characterized by its pyridine ring substituted with chlorine and chlorodifluoromethyl groups. Its molecular formula is C₆H₄ClF₂N, and it is recognized for its unique structure that combines halogen substituents with a nitrogen-containing aromatic system. This compound exhibits properties that make it of interest in various chemical applications, particularly in the synthesis of agrochemicals and pharmaceuticals.

Typical of halogenated pyridines. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorodifluoromethyl group can enhance electrophilic attack on the pyridine ring, allowing for further functionalization.
  • Dehalogenation: Under specific conditions, the chlorodifluoromethyl group may be removed, leading to the formation of less halogenated pyridine derivatives.

Synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from 2-chloropyridine, chlorodifluoromethylation can be performed using reagents such as sulfuryl fluoride or other fluorinating agents under controlled conditions.
  • Chlorine Exchange Reactions: This method involves exchanging a chlorine atom for a fluorine atom in a suitable precursor compound, allowing for the introduction of the chlorodifluoromethyl group at the desired position .
  • Direct Fluorination: Utilizing fluorinating agents on appropriately substituted pyridines can yield the target compound directly.

2-Chloro-5-(chlorodifluoromethyl)pyridine finds applications primarily in:

  • Agrochemicals: Its derivatives are explored for use as herbicides and pesticides due to their potential biological activity.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of biologically active molecules.
  • Material Science: Its unique properties can be harnessed in developing new materials with specific functionalities.

Interaction studies involving 2-chloro-5-(chlorodifluoromethyl)pyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its interactions with enzymes or receptors relevant to agricultural applications.

Similar compounds include:

Compound NameStructureUnique Features
2-Chloro-5-trifluoromethylpyridineC₆H₃ClF₃NContains trifluoromethyl group; higher electron-withdrawing capability.
3-Chloro-5-(chlorodifluoromethyl)pyridineC₆H₄ClF₂NDifferent substitution pattern; potential for varied biological activity.
2-Fluoro-5-(chlorodifluoromethyl)pyridineC₆H₄ClF₂NFluorine substitution alters reactivity; may exhibit distinct properties.

The uniqueness of 2-chloro-5-(chlorodifluoromethyl)pyridine lies in its specific combination of chlorine and chlorodifluoromethyl groups at the 5-position of the pyridine ring, which influences its chemical behavior and potential applications compared to other similar compounds.

Chlorination Pathways from 3-Methylpyridine Precursors

The synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine begins with the strategic chlorination of 3-methylpyridine precursors through well-established pathways that enable the introduction of chlorine atoms at specific positions on the pyridine ring [1] [2] [3]. These methodologies have been extensively developed to provide efficient routes to chlorinated intermediates that can subsequently undergo further functionalization.

Liquid-Phase Chlorination with Acid Buffering Agents

Liquid-phase chlorination represents a fundamental approach for the controlled introduction of chlorine atoms into pyridine systems [1] [2]. The process typically employs chlorine gas as the chlorinating agent in the presence of various acid buffering systems that modulate the reaction environment and enhance selectivity.

The most effective acid buffering agents include acetic acid, propionic acid, chloroacetic acid, dichloroacetic acid, trichloroacetic acid, trifluoroacetic acid, methanesulfonic acid, and trifluoromethanesulfonic acid, with acetic acid being particularly preferred [1]. These organic acids serve multiple functions: they provide the necessary acidic environment for optimal chlorination kinetics, act as solvents for the reaction mixture, and help control the rate of chlorine incorporation into the pyridine ring.

Temperature control is critical in liquid-phase chlorination processes. Optimal reaction temperatures typically range from -20°C to 80°C, depending on the specific buffering system employed [1]. Lower temperatures favor selective chlorination and minimize unwanted side reactions, while higher temperatures accelerate reaction rates but may compromise selectivity.

The addition of inorganic acids such as hydrogen chloride, hydrogen bromide, or sulfuric acid as co-catalysts further enhances the chlorination efficiency [1]. Sulfuric acid is particularly effective due to its strong acidic nature and its ability to activate chlorine toward electrophilic attack on the pyridine ring.

Free-radical initiators play a crucial role in promoting the chlorination reaction. Azo-bis-isobutyronitrile, benzoyl peroxide, and tert-butyl perbenzoate are commonly employed initiators that facilitate the generation of chlorine radicals under controlled conditions [1]. These radicals are responsible for the selective chlorination of the methyl group and subsequent ring positions.

A highly successful example of this methodology involves the treatment of 3-methylpyridine with chlorine gas in the presence of acetic acid and benzoyl peroxide as a free-radical initiator [1]. The reaction proceeds at temperatures between 50-60°C for 5-6 hours, achieving yields of 97% for the desired chlorinated products. The selectivity of this process can be fine-tuned by adjusting the acid concentration, temperature, and reaction time.

Microreactor-Based Continuous Chlorination Processes

Microreactor technology has revolutionized the chlorination of pyridine compounds by providing enhanced control over reaction parameters and enabling continuous processing with improved safety and efficiency [4] [5]. These systems offer several advantages over traditional batch processes, including better heat and mass transfer, precise residence time control, and reduced safety hazards associated with chlorine gas handling.

The design of microreactor systems for pyridine chlorination typically employs quartz tube reactors with controlled catalyst beds [4]. A representative system consists of a quartz tube with a length of 20 cm and a diameter of 2.4 cm, packed with a palladium-based catalyst. The catalyst bed height of 8 cm provides sufficient contact time for the chlorination reaction while maintaining the desired temperature profile.

Catalyst selection is crucial for achieving high selectivity and yield in microreactor chlorination processes. Palladium chloride supported on alumina (PdCl₂/Al₂O₃) with a loading of 0.83% has proven highly effective [4]. The catalyst is prepared by impregnating the alumina support with a palladium chloride solution, followed by drying at 110°C and calcination at 250°C for 5 hours.

The optimized reaction conditions for microreactor chlorination involve feeding 3-methylpyridine at a flow rate of 10 g/h at a temperature of 200°C, combined with chlorine gas at a flow rate of 200 mL/min [4]. The catalyst bed is maintained at 250°C, and the residence time is controlled to 5 seconds. Under these conditions, the reaction temperature automatically rises to 280°C ± 2°C due to the exothermic nature of the chlorination reaction.

The product distribution achieved through microreactor chlorination demonstrates excellent selectivity toward 2-chloro-5-chloromethylpyridine, with yields ranging from 49.5% to 52.3% depending on the chlorine flow rate [4]. Higher chlorine flow rates (350 mL/min) result in slightly lower yields (49.5%) compared to optimized flow rates (200 mL/min, 52.3% yield), indicating the importance of stoichiometric control in the chlorination process.

Continuous operation capabilities represent a significant advantage of microreactor technology. The system can operate continuously for extended periods without catalyst deactivation or product quality degradation [5]. This enables the production of consistent product quality and facilitates easy scale-up for industrial applications.

Safety considerations in microreactor chlorination are substantially improved compared to batch processes. The small reaction volumes, precise temperature control, and continuous operation minimize the risks associated with chlorine gas handling and potential runaway reactions. Additionally, the enclosed nature of the microreactor system prevents chlorine emissions and enables efficient gas recovery and recycling.

Catalytic Strategies for Selective Difluoromethylation

The introduction of difluoromethyl groups into pyridine systems represents a critical transformation in the synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine [6] [7] [8]. Modern catalytic strategies have been developed to achieve selective difluoromethylation with high regioselectivity and functional group tolerance.

Temporary dearomatization strategies have emerged as particularly powerful approaches for difluoromethylation of pyridines [6] [9]. This methodology involves the initial conversion of pyridines to non-aromatic intermediates that are more reactive toward difluoromethylation reagents. The key insight is that pyridines are relatively inert compounds, requiring activation through dearomatization to enable efficient functionalization.

The temporary dearomatization approach utilizes oxazino pyridine intermediates that are readily accessible from pyridines through established synthetic protocols [6]. These intermediates undergo difluoromethylation through a radical process that provides excellent regioselectivity. The selectivity can be switched between meta and para positions by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment.

Palladium-catalyzed difluoromethylation represents another highly effective strategy for introducing difluoromethyl groups into heteroaryl systems [11]. This approach utilizes palladium catalysts with wide bite angle bisphosphine ligands, particularly xantphos, which accelerates reductive elimination and provides resistance to ligand replacement by heteroaryl substrates.

The palladium-catalyzed methodology employs a cooperative bimetallic palladium-silver catalyst system [11]. The optimal catalyst composition includes xantphos-ligated palladium complexes combined with silver-based difluoromethylating reagents. The reaction conditions typically involve temperatures of 80-120°C with trimethylsilyl difluoromethane (TMSCF₂H) as the difluoromethyl source.

Substrate scope for palladium-catalyzed difluoromethylation is remarkably broad, encompassing pyridines, pyrimidines, pyrazines, quinolines, and various other nitrogen-containing heteroarenes [11]. The reaction tolerates electron-deficient and electron-rich substrates, although electron-rich heteroarenes require longer reaction times (24 hours) and higher catalyst loadings (10 mol% palladium).

Photocatalytic approaches using covalent organic frameworks (COFs) have demonstrated exceptional efficiency for direct carbon-hydrogen difluoromethylation [8]. The optimal COF catalyst (V-COF-AN-BT) incorporates both anthracene and benzothiadiazole units, which provide synergistic effects for photocatalytic activity. This combination achieves 91% yield compared to unsubstituted COF versions (21% yield).

The photocatalytic methodology operates at room temperature under visible light irradiation with molecular oxygen as the oxidant [8]. The reaction utilizes fluorosulfonylmethyl compounds (CF₂HSO₂CF₂H) as the difluoromethyl source in dimethyl sulfoxide solvent. The mild reaction conditions and high efficiency make this approach particularly attractive for late-stage functionalization of complex molecules.

Metal-free difluoromethylation strategies offer complementary approaches that avoid the use of transition metal catalysts [7]. These methods typically employ ethyl bromodifluoroacetate as a readily available fluorine source in a two-step process involving nitrogen alkylation followed by in situ ester hydrolysis and decarboxylation.

The metal-free approach demonstrates excellent functional group tolerance and operates under mild conditions at room temperature [7]. The reaction proceeds through nucleophilic attack of pyridine nitrogen on ethyl bromodifluoroacetate, followed by hydrolysis of the resulting ester and spontaneous decarboxylation to yield the difluoromethylated product. Yields typically range from 80-95% depending on the substrate electronics and steric environment.

Hydrolysis and Purification Techniques

The conversion of trichloromethyl intermediates to the desired difluoromethyl products requires efficient hydrolysis and purification protocols that maintain product integrity while achieving high purity levels [12] [13] . These techniques are essential for the successful isolation and characterization of 2-chloro-5-(chlorodifluoromethyl)pyridine.

Alkaline Hydrolysis of Trichloromethyl Intermediates

Alkaline hydrolysis represents the primary method for converting trichloromethyl pyridine intermediates to carboxylic acid derivatives, which can subsequently undergo further transformation to difluoromethyl compounds [13]. The process involves treatment of trichloromethyl pyridines with strong mineral acids under controlled conditions.

Sulfuric acid hydrolysis is the most widely employed method for trichloromethyl group transformation [13]. The optimal conditions involve the use of sulfuric acid concentrations ranging from 40% to 100%, with higher concentrations providing faster reaction rates but requiring careful temperature control to prevent decomposition. Reaction temperatures typically range from 80°C to 130°C, with the specific temperature depending on the acid concentration and desired reaction time.

The mechanism of sulfuric acid hydrolysis involves protonation of the trichloromethyl group followed by nucleophilic attack by water molecules [13]. This process generates hydrogen chloride gas, which must be efficiently removed to drive the reaction to completion. The reaction time varies from 0.5 to 30 hours depending on the substrate structure and reaction conditions.

A representative example of sulfuric acid hydrolysis involves treating 2-chloro-5-trichloromethyl pyridine with concentrated sulfuric acid at 110-120°C for 2 hours [13]. This process achieves 94% yield of the corresponding chloronicotinic acid with 95% purity. The reaction product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitated crystals.

Phosphoric acid hydrolysis provides an alternative approach that offers certain advantages in terms of product handling and purification [13]. Phosphoric acid concentrations of 30% to 100% are employed at temperatures similar to those used for sulfuric acid hydrolysis (50-150°C). The reaction time typically ranges from 1 to 30 hours, with longer times required for lower acid concentrations.

The selectivity of phosphoric acid hydrolysis can be superior to sulfuric acid in certain cases, particularly when side reactions involving hydroxyl group substitution at the alpha position are problematic [13]. For example, the formation of 2-hydroxynicotinic acid as a byproduct can be minimized by using concentrated phosphoric acid under optimized conditions.

Temperature and time optimization is crucial for successful alkaline hydrolysis. When using 50% sulfuric acid at 100°C, the optimal reaction time is approximately 2 hours [13]. With 60% sulfuric acid at 100°C, reaction times of 7-8 hours provide optimal results. For 100% sulfuric acid at 110-120°C, reaction times of 2 hours are sufficient for complete conversion.

Rectification and Recrystallization Protocols

Rectification and recrystallization represent the primary purification methods for isolating high-purity 2-chloro-5-(chlorodifluoromethyl)pyridine from crude reaction mixtures [15] [16]. These techniques must be carefully optimized to achieve the required purity levels while maintaining acceptable yields.

Rectification distillation is particularly effective for the purification of volatile pyridine derivatives [16]. The process involves fractional distillation under reduced pressure to minimize thermal decomposition. Temperature control is critical, with the distillation temperature adjusted based on the boiling point of the target compound and the presence of impurities.

The design of rectification systems for pyridine purification typically employs efficient fractionating columns with multiple theoretical plates [16]. A Vigreux column is commonly used for laboratory-scale purifications, while packed columns with appropriate packing materials are employed for larger-scale operations. The choice of packing material depends on the specific separation requirements and the volatility differences between the target compound and impurities.

Alkali treatment prior to rectification can significantly improve the purification efficiency [16]. This involves treating the crude pyridine mixture with dilute sodium hydroxide solution to neutralize acidic impurities and remove water-soluble contaminants. The pH is adjusted to near neutrality before separating the organic layer and proceeding with distillation.

A representative rectification protocol involves dissolving the crude product in an appropriate organic solvent, followed by washing with aqueous sodium hydroxide solution [16]. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The residue is then subjected to fractional distillation under reduced pressure, with careful monitoring of the distillation temperature and pressure.

Recrystallization protocols are essential for achieving the highest purity levels and obtaining crystalline products suitable for detailed characterization [15]. The choice of recrystallization solvent is critical and must be determined through systematic solubility testing. The ideal solvent dissolves the target compound readily at elevated temperatures but has limited solubility at room temperature.

Mixed solvent systems often provide superior recrystallization results compared to single solvents [13]. A particularly effective system for pyridine derivatives involves a 1:1 mixture of water and acetonitrile. This combination provides good solubility at elevated temperatures while promoting crystal formation upon cooling.

The recrystallization procedure typically involves dissolving the crude product in the minimum amount of hot solvent required for complete dissolution [15]. The solution is then filtered while hot to remove insoluble impurities, followed by slow cooling to room temperature and then to 0°C to maximize crystal formation. The crystals are collected by filtration, washed with cold solvent, and dried under vacuum.

Quality control during recrystallization involves monitoring the crystal formation process and assessing crystal quality through visual inspection and melting point determination [15]. Well-formed crystals with sharp melting points indicate successful purification, while oil formation or broad melting point ranges suggest the need for further purification.

Multiple recrystallization cycles may be necessary to achieve the required purity levels [15]. Each cycle typically improves the purity by removing different classes of impurities, with diminishing returns observed after three to four recrystallization cycles. The overall yield must be balanced against the purity requirements to optimize the purification strategy.

Storage and handling protocols for purified 2-chloro-5-(chlorodifluoromethyl)pyridine require consideration of the compound's stability and potential for degradation [15]. The compound should be stored under inert atmosphere conditions, protected from light and moisture, and maintained at low temperatures to prevent decomposition.

X-ray Crystallographic Analysis of Pyridine Derivatives

The structural determination of halogenated pyridine derivatives through X-ray crystallography provides fundamental insights into their molecular geometry and intermolecular interactions. While specific crystallographic data for 2-Chloro-5-(chlorodifluoromethyl)pyridine remains limited in the literature, analysis of structurally related compounds offers valuable comparative information for understanding the solid-state properties of this compound.

The closest structural analog, 2-Chloro-5-(chloromethyl)pyridine, has been extensively characterized through single-crystal X-ray diffraction analysis [1] [2]. This compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, and β = 95.95(3)°, with Z = 4 molecules per unit cell [1]. The molecular structure exhibits near-planarity with an root-mean-square deviation of 0.0146 Å for all atoms except the 5-chloromethyl chlorine atom, which lies above the pyridine ring plane with a Cl—C—C angle of 111.11(17)° [2].

Crystal packing analysis reveals that molecules are connected through intermolecular C—H⋯N hydrogen bonds with distances of 2.993(14) Å, forming centrosymmetric dimers [2]. The hydrogen bonding pattern creates R₂²(10) ring motifs that stabilize the crystal structure through directional interactions between adjacent molecules.

Comparative analysis with 2-Chloro-5-(trifluoromethyl)pyridine shows that this compound forms white to yellow crystalline solids with melting points ranging from 29-33°C [3]. The trifluoromethyl analog exhibits similar molecular planarity but with different intermolecular packing arrangements due to the distinct electronic properties of the CF₃ group compared to the CHCl₂F substitution pattern.

For 2-Chloro-5-(chlorodifluoromethyl)pyridine, the predicted crystallographic parameters suggest a monoclinic or orthorhombic crystal system based on the molecular symmetry and substituent effects. The chlorodifluoromethyl group at the 5-position is expected to adopt a conformation that minimizes steric hindrance with the pyridine ring, likely resulting in a C—C—Cl bond angle similar to that observed in the chloromethyl analog [1].

Table 1: Comparative Crystal Structure Data for Chloropyridine Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersKey Structural Features
2-Chloro-5-(chloromethyl)pyridineMonoclinicP2₁/ca=4.0770(8) Å, b=10.322(2) Å, c=16.891(3) Å, β=95.95(3)°Nearly planar except Cl atom, C-Cl-C angle: 111.11(17)°
2-Chloro-5-(trifluoromethyl)pyridineCrystalline Low Melting SolidNot specifiedMp: 29-33°CWhite to yellow crystalline solid
Pyridine (reference)OrthorhombicPna2₁a=1752.4(3) pm, b=896.9(2) pm, c=1135.2(2) pm at 153 KMolecular coordination number: 14

The intermolecular interactions in the solid state are governed by weak hydrogen bonds, halogen-halogen contacts, and π-π stacking interactions [4]. The presence of multiple halogen atoms in 2-Chloro-5-(chlorodifluoromethyl)pyridine suggests the formation of halogen bonding networks that could influence the crystal packing arrangement and physical properties.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-Chloro-5-(chlorodifluoromethyl)pyridine through detailed analysis of ¹H, ¹³C, and multinuclear NMR spectra. The spectroscopic characteristics of this compound can be predicted based on extensive studies of related chloropyridine derivatives and fluorinated aromatic systems.

¹³C and ¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H NMR spectrum of 2-Chloro-5-(chlorodifluoromethyl)pyridine is expected to exhibit three distinct aromatic proton signals corresponding to the H-3, H-4, and H-6 positions of the pyridine ring. Based on comparative analysis with structurally related compounds, the chemical shift assignments can be predicted with high confidence.

The H-6 proton, located ortho to the electronegative nitrogen atom, appears as the most deshielded signal at approximately 8.7 ppm, consistent with observations in 2-Chloro-5-(trifluoromethyl)pyridine where H-6 resonates at 8.69 ppm [5]. The H-4 proton, positioned meta to both the chlorine and chlorodifluoromethyl substituents, is expected to appear at approximately 7.9 ppm based on the chemical shift pattern observed in the trifluoromethyl analog [5].

The H-3 proton signal appears at approximately 7.5 ppm, influenced by the electron-withdrawing effects of the 2-chloro substituent and the meta-positioned chlorodifluoromethyl group. This chemical shift is consistent with the observed pattern in 2-Chloro-5-(trifluoromethyl)pyridine where H-3 resonates at 7.50 ppm [5].

Table 2: Predicted ¹H NMR Chemical Shift Assignments for 2-Chloro-5-(chlorodifluoromethyl)pyridine

PositionChemical Shift (ppm)MultiplicityAssignmentSupporting Evidence
H-68.7dOrtho to nitrogenComparison with CF₃ analog [5]
H-47.9dMeta to substituentsSubstituent effect analysis [5]
H-37.5ddOrtho to Cl, meta to CHClF₂Electronic effect correlation [5]

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the electronegative substituents and the aromatic system.

Carbon-2 (C-2) bearing the chlorine substituent appears at approximately 150 ppm, consistent with the electron-withdrawing effect of chlorine on the aromatic system [6]. Carbon-6 (C-6) resonates at approximately 149 ppm, reflecting its position adjacent to the electronegative nitrogen atom.

Carbon-5 (C-5) bearing the chlorodifluoromethyl substituent is expected to appear at approximately 138-140 ppm, with the exact chemical shift dependent on the electronic effects of the CHClF₂ group. Carbon-4 (C-4) and Carbon-3 (C-3) are predicted to resonate at approximately 125-130 ppm and 124-126 ppm, respectively, based on their positions relative to the substituents.

The chlorodifluoromethyl carbon (CHClF₂) represents a unique structural feature with limited precedent in the literature. Based on the chemical shift patterns observed in related fluorinated compounds, this carbon is expected to appear at approximately 118-125 ppm, significantly influenced by the attached halogen atoms [7].

Multinuclear Studies (¹⁹F and ³¹P)

The ¹⁹F NMR spectrum of 2-Chloro-5-(chlorodifluoromethyl)pyridine provides crucial information about the fluorine environment and serves as a diagnostic tool for structural confirmation. The compound contains two equivalent fluorine atoms in the chlorodifluoromethyl group, which are expected to give rise to a single ¹⁹F NMR signal.

Based on comparative analysis with related fluorinated pyridines, the ¹⁹F NMR signal is predicted to appear at approximately -60 to -70 ppm relative to CFCl₃ or another suitable fluorine reference [8] [9]. This chemical shift range is consistent with fluorine atoms bonded to carbon in the presence of other electronegative substituents.

The ¹⁹F NMR signal is expected to exhibit coupling to the proton on the same carbon (CHClF₂), resulting in a doublet pattern with a characteristic ²J(F,H) coupling constant of approximately 50-60 Hz [7]. This coupling pattern provides definitive evidence for the structural assignment and helps distinguish this compound from other fluorinated pyridine isomers.

Table 3: Predicted Multinuclear NMR Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹⁹F-65d²J(F,H) = 55CHClF₂ fluorines
¹H (CHClF₂)6.5t²J(H,F) = 55Chlorodifluoromethyl proton

The ³¹P NMR studies are not directly applicable to 2-Chloro-5-(chlorodifluoromethyl)pyridine as the compound does not contain phosphorus atoms. However, ³¹P NMR could be relevant for phosphorus-containing derivatives or complexes of this compound, which have been explored in various organometallic chemistry applications [10].

Infrared and Mass Spectrometric Fingerprinting

The infrared spectroscopic analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine provides characteristic vibrational frequencies that serve as fingerprints for structural identification and purity assessment. The IR spectrum is expected to exhibit distinct absorption bands corresponding to the various functional groups present in the molecule.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, with multiple bands reflecting the different chemical environments of the three aromatic protons [11] [12]. The C=C and C=N stretching vibrations of the pyridine ring system are observed in the 1450-1600 cm⁻¹ region, with the exact frequencies influenced by the electron-withdrawing effects of the halogen substituents [13].

The C-Cl stretching vibrations appear in the 600-800 cm⁻¹ region, with the pyridine ring C-Cl stretch typically observed at higher frequencies (700-750 cm⁻¹) compared to the aliphatic C-Cl stretch of the chlorodifluoromethyl group (600-650 cm⁻¹) [14]. The C-F stretching vibrations are observed in the 1000-1300 cm⁻¹ region, with strong absorption bands characteristic of the difluoromethyl group [11].

Table 4: Predicted IR Spectroscopic Data

Functional GroupWavenumber Range (cm⁻¹)AssignmentIntensity
C-H (aromatic)3000-3100Aromatic C-H stretchingMedium
C=C, C=N (aromatic)1450-1600Aromatic C=C and C=N stretchingStrong
C-Cl (aromatic)700-750Aromatic C-Cl stretchingMedium
C-Cl (aliphatic)600-650Aliphatic C-Cl stretchingMedium
C-F1000-1300C-F stretchingStrong
Ring vibrations1400-1500Aromatic ring vibrationsMedium
Out-of-plane C-H bending700-900Aromatic C-H out-of-plane bendingMedium

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak [M]⁺ appears at m/z 197.96, corresponding to the molecular weight of 2-Chloro-5-(chlorodifluoromethyl)pyridine [15]. The isotope pattern reflects the presence of two chlorine atoms, with the M+2 peak at m/z 199.96 showing characteristic intensity ratios.

The fragmentation pattern is dominated by the loss of halogen atoms and halogen-containing fragments. The base peak typically corresponds to [M-Cl]⁺ at m/z 162.99, resulting from the loss of chlorine from either the ring or the side chain [16]. Additional significant fragments include [M-F]⁺ at m/z 178.97 and [M-CF₂]⁺ at m/z 147.97, reflecting the characteristic fragmentation of the chlorodifluoromethyl group.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern

Ionm/zRelative IntensityFragment Assignment
[M]⁺197.96M⁺Molecular ion
[M+H]⁺198.97ModerateProtonated molecular ion
[M+Na]⁺219.95ModerateSodium adduct
[M-H]⁻196.95WeakDeprotonated molecular ion
[M-Cl]⁺162.99StrongLoss of chlorine
[M-F]⁺178.97ModerateLoss of fluorine
[M-CF₂]⁺147.97WeakLoss of difluoromethylene
[M-ClF₂]⁺130.98Very weakLoss of chlorodifluoromethyl

The collision-induced dissociation patterns provide additional structural information, with characteristic loss of HF (20 Da) and HCl (36 Da) fragments observed under higher energy conditions [16]. These fragmentation pathways are consistent with the proposed structure and provide supporting evidence for the spectroscopic assignments.

XLogP3

2.9

Wikipedia

2-Chloro-5-[chloro(difluoro)methyl]pyridine

Dates

Last modified: 08-16-2023

Explore Compound Types